
Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate is an organic compound with the molecular formula C10H7F3O6S. It is a derivative of benzoic acid and contains a trifluoromethylsulfonyl group, which is known for its electron-withdrawing properties. This compound is used primarily in research settings and has applications in various fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate typically involves the following steps:
Starting Material: The synthesis begins with methyl 4-hydroxybenzoate.
Formylation: The hydroxyl group is first converted to a formyl group using a formylating agent such as formic acid or formic anhydride.
Trifluoromethylsulfonylation: The formylated intermediate is then reacted with trifluoromethanesulfonyl chloride (CF3SO2Cl) in the presence of a base like pyridine or triethylamine to introduce the trifluoromethylsulfonyl group.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production would follow similar steps but on a larger scale. The process would involve:
Bulk Reactors: Using large-scale reactors to handle the reagents and intermediates.
Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through analytical methods like NMR, HPLC, and LC-MS.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: Methyl 4-carboxy-3-(((trifluoromethyl)sulfonyl)oxy)benzoate
Reduction: Methyl 4-hydroxymethyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Applications De Recherche Scientifique
Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its trifluoromethylsulfonyl group makes it a useful reagent in various organic transformations.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, often inhibiting their activity by forming covalent bonds with active site residues.
Pathways Involved: It can affect biochemical pathways by modifying key enzymes, leading to changes in metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-formylbenzoate: Lacks the trifluoromethylsulfonyl group, making it less reactive in certain transformations.
Methyl 4-trifluoromethylbenzoate: Contains a trifluoromethyl group instead of a trifluoromethylsulfonyl group, leading to different reactivity and applications.
Methyl 4-hydroxy-3-(((trifluoromethyl)sulfonyl)oxy)benzoate: Similar structure but with a hydroxyl group instead of a formyl group.
Uniqueness
Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate is unique due to the presence of both a formyl group and a trifluoromethylsulfonyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H7F3O6S |
|---|---|
Poids moléculaire |
312.22 g/mol |
Nom IUPAC |
methyl 4-formyl-3-(trifluoromethylsulfonyloxy)benzoate |
InChI |
InChI=1S/C10H7F3O6S/c1-18-9(15)6-2-3-7(5-14)8(4-6)19-20(16,17)10(11,12)13/h2-5H,1H3 |
Clé InChI |
XDWQSPFNVCZSKX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)C=O)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


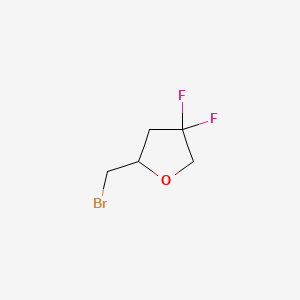
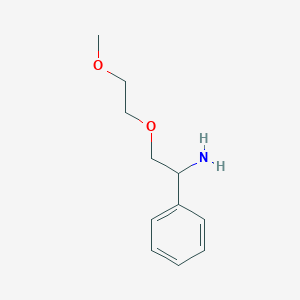

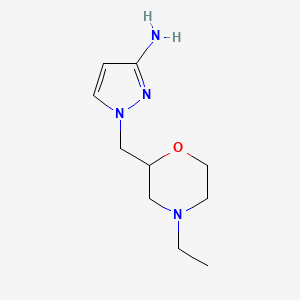
![Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B13645125.png)
![5,6-Diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B13645130.png)


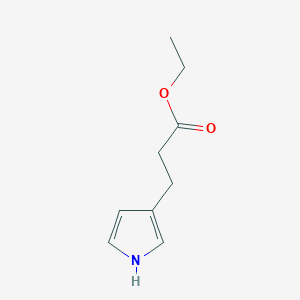
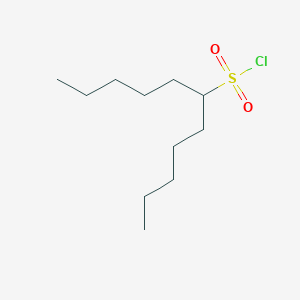
![2-{Ethyl[(5-methylfuran-2-yl)methyl]amino}ethanol](/img/structure/B13645176.png)
![1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide](/img/structure/B13645180.png)
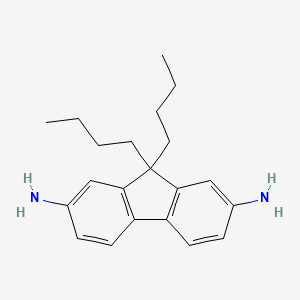
![Methyl 1-((5,8-dioxaspiro[3.4]octan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B13645195.png)
